REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[S:8]Cl.[C:11]([C:15]1[CH:20]=[C:19]([C:21]([CH3:24])([CH3:23])[CH3:22])[CH:18]=[CH:17][C:16]=1[OH:25])([CH3:14])([CH3:13])[CH3:12]>>[C:11]([C:15]1[C:16]([OH:25])=[C:17]([S:8][C:2]2[C:3]([CH3:7])=[CH:4][CH:5]=[CH:6][C:1]=2[CH3:10])[CH:18]=[C:19]([C:21]([CH3:24])([CH3:23])[CH3:22])[CH:20]=1)([CH3:14])([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
2.225 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC=C1)C)SCl)C
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Name
|
hexanes
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
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Type
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ADDITION
|
Details
|
with vacuum adapter and addition funnel
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The phenol was dried in vacuo for 20 minutes
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Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
immersed in an oil bath
|
Type
|
CUSTOM
|
Details
|
set at 100° C
|
Type
|
ADDITION
|
Details
|
The solution of m-xylene-2-sulfenyl chloride was then added via addition funnel
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Solvent had evaporated by morning, probably through a leaky joint
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)C(C)(C)C)SC1=C(C=CC=C1C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.17 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |